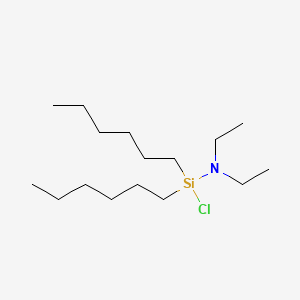
1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(2-Bromoprop-1-én-1-yl)-4-méthoxybenzène est un composé organique qui appartient à la classe des composés aromatiques bromés. Il présente un groupe bromopropényle lié à un cycle méthoxybenzène.
Méthodes De Préparation
La synthèse du 1-(2-Bromoprop-1-én-1-yl)-4-méthoxybenzène implique généralement la bromation de dérivés de propénylbenzène suivie d’une méthoxylation. Une voie de synthèse courante comprend :
Bromation : Le propénylbenzène est traité avec du brome en présence d’un catalyseur pour introduire l’atome de brome à la position souhaitée.
Méthoxylation : L’intermédiaire bromé est ensuite mis à réagir avec du méthanol en milieu acide pour former le produit final.
Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais elles sont optimisées pour la synthèse à grande échelle, garantissant des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le 1-(2-Bromoprop-1-én-1-yl)-4-méthoxybenzène subit diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être substitué par d’autres nucléophiles, tels que des groupes hydroxyde ou amine, dans des conditions appropriées.
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir l’atome de brome en un atome d’hydrogène, produisant un dérivé propényle.
Les réactifs couramment utilisés dans ces réactions comprennent l’hydroxyde de sodium pour la substitution, le permanganate de potassium pour l’oxydation et l’hydrogène gazeux avec un catalyseur au palladium pour la réduction. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Le 1-(2-Bromoprop-1-én-1-yl)-4-méthoxybenzène a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant des interactions enzymatiques et des voies métaboliques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action du 1-(2-Bromoprop-1-én-1-yl)-4-méthoxybenzène implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. L’atome de brome et le groupe méthoxy jouent un rôle crucial dans ces interactions, influençant l’affinité de liaison et l’activité du composé. Les voies impliquées peuvent inclure la transduction du signal et les processus métaboliques.
Comparaison Avec Des Composés Similaires
Le 1-(2-Bromoprop-1-én-1-yl)-4-méthoxybenzène peut être comparé à d’autres composés aromatiques bromés, tels que :
- 1-(2-Bromoprop-1-én-1-yl)benzène
- 1-(2-Bromoprop-1-én-1-yl)-4-chlorobenzène
- 1-(2-Bromoprop-1-én-1-yl)-4-fluorobenzène
Ces composés partagent des caractéristiques structurales similaires, mais diffèrent par leurs substituants, ce qui peut avoir un impact significatif sur leurs propriétés chimiques et leurs applications.
Propriétés
Numéro CAS |
185038-93-1 |
|---|---|
Formule moléculaire |
C10H11BrO |
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
1-(2-bromoprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-7H,1-2H3 |
Clé InChI |
YPMXRKXVXDWMPI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)

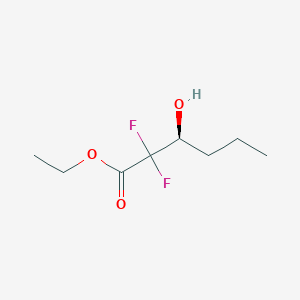
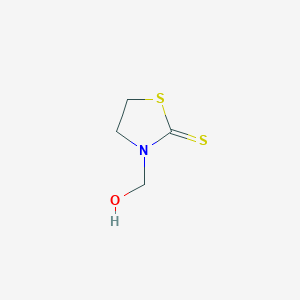
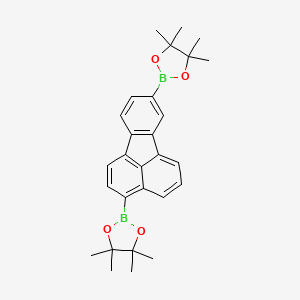
![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)

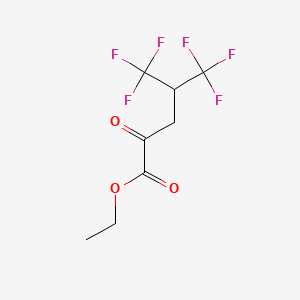
![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)
